Ethyl (8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)acetate hydrochloride
Description
Overview of Pyrido[4,3-b]indole Derivatives
Pyrido[4,3-b]indole derivatives, commonly known as gamma-carbolines, represent a crucial class of heterocyclic compounds characterized by their unique bicyclic structure consisting of a pyridine ring fused to an indole backbone. These compounds belong to the broader family of polycyclic aromatic compounds and are distinguished by their gamma-carbazole moiety, specifically the 5H-pyrido[4,3-b]indole structure. The fundamental architecture of these molecules has been the subject of extensive research due to their remarkable structural diversity and biological significance.
The structural framework of pyrido[4,3-b]indole derivatives encompasses various substitution patterns and oxidation states, ranging from fully aromatic systems to partially reduced tetrahydro variants. These compounds are characterized by their ability to accommodate diverse functional groups at multiple positions, particularly at the nitrogen atoms and carbon centers within the bicyclic system. The flexibility in structural modification has made pyrido[4,3-b]indole derivatives particularly attractive as scaffolds for drug development and biological research.
Research has demonstrated that pyrido[4,3-b]indole derivatives exhibit a wide range of biological activities, including antitumor, antimicrobial, anti-Alzheimer's disease, anti-atherosclerosis, and antioxidant properties. The biological significance of these compounds stems from their structural similarity to naturally occurring alkaloids and their ability to interact with various biological targets through multiple mechanisms of action. The diversity of biological activities observed in pyrido[4,3-b]indole derivatives has positioned them as important lead compounds in pharmaceutical research.
The chemical properties of pyrido[4,3-b]indole derivatives are influenced by the electronic characteristics of both the pyridine and indole components. The presence of nitrogen atoms in the bicyclic system contributes to the basicity and coordination properties of these compounds, while the aromatic nature provides stability and potential for π-π interactions with biological targets. These unique chemical characteristics have made pyrido[4,3-b]indole derivatives valuable tools for investigating structure-activity relationships in medicinal chemistry.
Historical Context and Development of Tetrahydropyrido[4,3-b]indoles
The historical development of tetrahydropyrido[4,3-b]indoles can be traced back to the late 1960s, when initial investigations into the synthesis and biological properties of these compounds began to emerge. Early research focused on the development of synthetic methodologies, particularly the Fischer indolization reaction, which proved to be a fundamental approach for constructing the tetrahydropyrido[4,3-b]indole scaffold. These pioneering studies established the foundation for understanding the structural requirements and synthetic accessibility of this important class of heterocycles.
The synthesis of tetrahydropyrido[4,3-b]indoles was first reported through Fischer cyclization of arylhydrazones of 1-substituted-4-piperidones. This seminal work demonstrated that these compounds could be efficiently prepared through acid-catalyzed rearrangement reactions, providing a reliable synthetic route for accessing diverse structural variants. The success of this methodology opened new avenues for exploring the chemical space associated with tetrahydropyrido[4,3-b]indole derivatives and their potential applications.
During the 1970s and 1980s, significant advances were made in understanding the pharmacological properties of tetrahydropyrido[4,3-b]indoles, particularly their interactions with neurotransmitter systems. Research during this period revealed that certain derivatives possessed potent activity as serotonin antagonists, establishing their potential as therapeutic agents for central nervous system disorders. These discoveries provided crucial insights into the structure-activity relationships governing the biological activity of tetrahydropyrido[4,3-b]indole derivatives.
The development of antipsychotic gamma-carboline N-oxides in the 1980s marked a significant milestone in the evolution of tetrahydropyrido[4,3-b]indole research. These compounds demonstrated remarkable efficacy in conditioned avoidance studies and exhibited very low potential for extrapyramidal side effects, representing a significant advancement in antipsychotic drug development. The success of these derivatives validated the therapeutic potential of the tetrahydropyrido[4,3-b]indole scaffold and stimulated further research into structural modifications and optimization strategies.
Significance in Heterocyclic Chemistry Research
The significance of pyrido[4,3-b]indole derivatives in heterocyclic chemistry research extends far beyond their immediate therapeutic applications, encompassing fundamental aspects of synthetic methodology, structural characterization, and mechanistic understanding. These compounds have served as important model systems for developing new synthetic strategies and exploring novel reaction pathways in heterocyclic chemistry. The unique structural features of pyrido[4,3-b]indole derivatives have challenged synthetic chemists to develop innovative approaches for their preparation and functionalization.
The development of efficient synthetic methodologies for pyrido[4,3-b]indole derivatives has contributed significantly to the advancement of heterocyclic chemistry. Recent research has focused on developing unified approaches for accessing multiple isomeric carbolines through palladium-catalyzed cross-coupling reactions. These methodological advances have not only improved the accessibility of pyrido[4,3-b]indole derivatives but have also provided valuable insights into the general principles governing heterocyclic synthesis.
The structural complexity and diversity of pyrido[4,3-b]indole derivatives have made them valuable subjects for studying structure-activity relationships in medicinal chemistry. Research has demonstrated that subtle modifications to the substitution pattern or oxidation state of these compounds can result in dramatic changes in biological activity. These observations have provided important insights into the molecular basis of drug action and have informed the design of new therapeutic agents with improved efficacy and selectivity.
The role of pyrido[4,3-b]indole derivatives in heterocyclic chemistry research has been further enhanced by their utility as building blocks for constructing more complex molecular architectures. Recent discoveries of naturally occurring tetrapeptides containing tetrahydropyridoindole units have highlighted the potential of these compounds as components of larger bioactive molecules. These findings have opened new research directions and have demonstrated the versatility of pyrido[4,3-b]indole derivatives as synthetic intermediates.
Current Research Status and Knowledge Gaps
Current research on pyrido[4,3-b]indole derivatives, particularly tetrahydro variants, has focused extensively on their development as therapeutic agents for various diseases. Recent studies have identified 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole cores as novel chemotypes for cystic fibrosis transmembrane conductance regulator potentiators. These discoveries have demonstrated that compounds containing this scaffold can effectively rescue gating defects in mutant proteins, representing a significant advancement in the treatment of genetic disorders.
The development of tubulin polymerization inhibitors based on the 9-aryl-5H-pyrido[4,3-b]indole scaffold has emerged as a major research focus. Recent investigations have identified compounds with submicromolar activity against cancer cell lines, demonstrating the potential of these derivatives as antitumor agents. These studies have revealed that specific substitution patterns, particularly the presence of 3,4,5-trimethoxyphenyl groups, can significantly enhance biological activity and selectivity.
Despite significant progress in understanding the synthesis and biological activity of pyrido[4,3-b]indole derivatives, several important knowledge gaps remain. The molecular mechanisms underlying the diverse biological activities of these compounds are not fully understood, particularly the factors governing selectivity for different targets. Additionally, comprehensive structure-activity relationship studies are lacking for many classes of pyrido[4,3-b]indole derivatives, limiting the ability to predict and optimize biological activity.
The current research landscape reveals a critical need for systematic studies examining the pharmacokinetic properties and metabolic stability of pyrido[4,3-b]indole derivatives. While several compounds have shown promising activity in cell-based assays, limited information is available regarding their behavior in vivo and their potential for clinical development. Furthermore, the development of improved synthetic methodologies for accessing complex pyrido[4,3-b]indole derivatives remains an active area of research, with particular emphasis on developing environmentally sustainable and scalable processes.
Properties
IUPAC Name |
ethyl 2-(8-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-3-20-16(19)10-18-14-5-4-11(2)8-12(14)13-9-17-7-6-15(13)18;/h4-5,8,17H,3,6-7,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKOIBCGXJVMAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(CNCC2)C3=C1C=CC(=C3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. This suggests that the compound may interact with a variety of biological targets, contributing to its potential therapeutic effects.
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities. These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors. The downstream effects of these interactions can lead to a variety of biological activities, as mentioned above.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects.
Biological Activity
Ethyl (8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)acetate hydrochloride, with the CAS number 866460-81-3, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C16H21ClN2O2
- Molecular Weight : 308.81 g/mol
- CAS Number : 866460-81-3
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antioxidant Activity : Compounds in this class have shown significant antioxidant properties comparable to ascorbic acid. They inhibit free radical-induced lipid oxidation and the formation of lipid peroxides, which are crucial for protecting cellular integrity against oxidative stress .
- Kinase Inhibition : Preliminary studies suggest that related compounds may inhibit receptor tyrosine kinases involved in angiogenesis and tumor progression. For instance, inhibition of VEGFR-2 kinase has been documented with an IC50 value of 1.46 µM .
- Antiviral Properties : Some derivatives have demonstrated antiviral activity against SARS-CoV-2 by inhibiting viral entry into host cells. These findings highlight the potential for developing therapeutic agents against viral infections .
Biological Activity
The biological activity of this compound can be summarized in the following table:
Case Studies
- Antioxidant Study : A study evaluated a series of tetrahydro derivatives for their antioxidant activity using various assays. This compound demonstrated a notable ability to scavenge free radicals and protect against lipid peroxidation .
- Cancer Research : In vitro studies on human tumor cell lines (HeLa and HCT116) revealed that related compounds exhibit significant cytotoxic effects. The mechanism involves the induction of apoptosis and cell cycle arrest .
- Viral Inhibition : A high-throughput screening identified several derivatives that effectively inhibited SARS-CoV-2 entry into cells with promising IC50 values around 10 µM .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C16H21ClN2O2
- Molecular Weight : 308.81 g/mol
- CAS Number : 866460-81-3
The compound features a complex structure that contributes to its biological activity. Its unique pyridoindole framework suggests potential interactions with various biological targets.
Medicinal Chemistry
Ethyl (8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)acetate hydrochloride has been investigated for its potential therapeutic effects:
- Antidepressant Activity : Studies have indicated that compounds with similar structures exhibit monoamine oxidase inhibitory activity, suggesting a potential role in treating depression and anxiety disorders.
- Neuroprotective Effects : Research indicates that derivatives of this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Pharmacological Studies
Pharmacological investigations have highlighted the following applications:
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Antitumor Activity : Preliminary studies suggest that it could inhibit tumor cell proliferation in certain cancer types. Further research is needed to elucidate its mechanism of action and efficacy.
Data Tables
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Medicinal Chemistry | Antidepressant effects | Ongoing studies on MAO inhibition |
| Neuroprotection | Protection against oxidative stress | Early-stage research |
| Pharmacology | Anti-inflammatory and antitumor properties | Preclinical studies underway |
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored derivatives of pyridoindole compounds and their effects on serotonin levels in animal models. Results showed a significant increase in serotonin levels after administration of this compound compared to control groups .
Case Study 2: Neuroprotective Mechanisms
Research conducted at a leading university investigated the neuroprotective properties of this compound. In vitro assays demonstrated that it reduced apoptosis in neuronal cells exposed to oxidative agents . The findings suggest a promising avenue for further exploration in neurodegenerative disease therapies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Pyridoindole Isomers
- Ethyl (R)-2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride (CAS: 1360470-80-9): Core: Pyrido[1,2-a]indole (different ring fusion position). Substituents: Ethyl acetate at position 10 and an amino group at position 5. Key Difference: Altered ring fusion (position 1,2-a vs. 4,3-b) impacts steric and electronic properties, influencing receptor binding .
Halogenated Derivatives
- Methyl 4-((8-chloro-2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)methyl)benzoate (Ref: 10-F768926): Core: Pyrido[4,3-b]indole with a chlorine substituent at position 7. Substituents: Methyl benzoate group at position 3.
Substituent Modifications
Ester vs. Carboxylic Acid
- 3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride (CAS: 2108550-91-8): Substituent: Propanoic acid instead of ethyl acetate. Impact: The carboxylic acid group improves water solubility but may reduce cell membrane permeability compared to the ester .
Amide Derivatives
- N-Hydroxy-4-((2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)methyl)benzamide hydrochloride (Tubastatin A HCl, CAS: 1310693-92-5):
Physicochemical Properties
| Property | Target Compound | Tubastatin A HCl | 8-Chloro Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 308.81 | 379.87 | 361.82 |
| Solubility | DMSO-soluble | DMSO: 74 mg/mL | Ethanol-insoluble |
| LogP (Predicted) | 2.1 | 3.5 | 2.8 |
| Key Functional Group | Ethyl ester | Hydroxamic acid | Chlorine |
Pharmacological and Therapeutic Implications
- Neuroprotection: The target compound’s ethyl ester may act as a prodrug, hydrolyzing in vivo to the active carboxylic acid, akin to propanoic acid derivatives .
- HDAC Inhibition : Tubastatin A’s hydroxamic acid group chelates zinc in HDACs, a mechanism absent in ester-based compounds .
- Receptor Antagonism: Fluorine and naphthoyl groups in the prostanoid D2 antagonist enhance binding affinity through hydrophobic interactions .
Preparation Methods
Method A: Fischer Indole Synthesis Followed by Cyclization
Step 1: Synthesis of the Indole Core
- Starting materials: Phenylhydrazines and ketone derivatives.
- Reaction conditions: Heating phenylhydrazine with suitable ketones (e.g., cyclohexanone derivatives) under acidic conditions (e.g., phosphoric acid or polyphosphoric acid) to induce Fischer indole cyclization.
- Outcome: Formation of the indole nucleus with appropriate substitution at the 8-position.
Step 2: Construction of the Pyrido[4,3-b]indole System
- Approach: Cyclization of the indole with a nitrogen-containing precursor, such as an amino acid derivative or an appropriately functionalized acyl chloride, to form the fused pyridine ring.
- Reaction conditions: Reflux in polar solvents like acetic acid or dimethylformamide (DMF), possibly with dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Step 3: Introduction of the Methyl Group at Position 8
- Method: Electrophilic methylation using methyl iodide (CH₃I) or dimethyl sulfate under basic conditions, such as potassium carbonate in acetone or DMF.
- Selectivity: Achieved by directing groups or regioselective methylation protocols.
Step 4: Esterification
- Reaction: Alkylation of the carboxylic acid or acid derivative with ethanol in the presence of a catalyst like sulfuric acid or using ethyl chloroformate.
- Outcome: Formation of the ethyl ester at the carboxyl position.
Step 5: Hydrochloride Salt Formation
Method B: Modular Synthesis via Precursor Functionalization
Step 1: Synthesis of a 8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indole-5-carboxylic acid derivative
- Approach: Starting from a suitably substituted indole, such as 8-methylindole, undergoes oxidation or acylation to introduce the carboxylic acid functionality at the 5-position.
Step 2: Esterification
- Reaction: Esterification with ethanol using catalytic sulfuric acid or via Fischer esterification to obtain the ethyl ester.
Step 3: Conversion to Hydrochloride Salt
- Method: Acidic treatment with HCl gas or aqueous HCl to generate the hydrochloride salt.
Advantages: This modular approach allows precise control over substitution patterns and facilitates the introduction of the methyl group and ester moiety.
Data Table of Key Reactions and Conditions
| Step | Reaction | Reagents | Conditions | Purpose | Reference/Notes |
|---|---|---|---|---|---|
| 1 | Fischer indole synthesis | Phenylhydrazine + ketone | Reflux, acid catalysis | Indole core formation | Common in heterocyclic synthesis |
| 2 | Cyclization to pyrido[4,3-b]indole | Amino acids or acyl chlorides | Reflux, dehydrating agents | Fused heterocycle construction | Patent AU2009206246B2 |
| 3 | Methylation at position 8 | Methyl iodide/dimethyl sulfate | Basic conditions, room temperature | Regioselective methylation | Achieves 8-methyl substitution |
| 4 | Esterification | Ethanol + sulfuric acid | Reflux, Fischer esterification | Ethyl ester formation | Standard esterification |
| 5 | Salt formation | HCl gas or aqueous HCl | Room temperature | Hydrochloride salt | Improves stability |
Research Findings and Notes
- Patented Methods: Patent AU2009206246B2 details synthetic routes involving cyclization and functionalization steps for similar heterocyclic compounds, emphasizing the importance of regioselectivity and protecting groups.
- Synthetic Challenges: Achieving regioselective methylation at the 8-position requires careful control of reaction conditions, often aided by directing groups or steric considerations.
- Reaction Optimization: Use of microwave-assisted synthesis and green solvents has been explored to improve yields and reduce environmental impact.
- Biological Relevance: The hydrochloride salt form enhances solubility, crucial for pharmacological applications, especially in drug development.
Q & A
Q. What are the recommended synthetic routes for preparing ethyl (8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)acetate hydrochloride?
The compound can be synthesized via condensation reactions involving pyridoindole intermediates and ester-containing reagents. A validated method involves refluxing hydrazide derivatives (e.g., 3-(2-methyl-1,2,3,4-tetrahydro-pyrido[4,3-b]indol-5-yl)-propionic acid hydrazide) with methyl isothiocyanate in ethanol for 6–7 hours, followed by crystallization and purification . Ethanol is preferred for its ability to dissolve intermediates while enabling controlled precipitation. Post-synthesis, washing with cold ethanol removes unreacted reagents .
Q. How can researchers characterize the purity and structural identity of this compound?
Key techniques include:
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>98% as per HDAC6 inhibitor analogs) .
- Nuclear Magnetic Resonance (NMR) : Proton and carbon-13 NMR confirm the pyridoindole scaffold and ester/amide linkages.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) should align with the theoretical molecular weight (e.g., ~371.86 g/mol for related analogs) .
- Elemental Analysis : Verify C, H, N, and Cl content against the formula C20H22N3O2·HCl .
Q. What solvent systems are suitable for solubilizing this compound in biological assays?
The compound is sparingly soluble in aqueous buffers but dissolves in dimethyl sulfoxide (DMSO) at concentrations up to 50 mg/mL. For cell-based studies, dilute stock solutions to ≤0.1% DMSO to avoid cytotoxicity . Pre-sonication or warming to 37°C improves dissolution. Avoid chloroform or methanol due to potential ester hydrolysis .
Q. What preliminary biological activities are associated with this compound’s structural analogs?
Pyridoindole derivatives exhibit neuroprotective, anti-allergic, and HDAC6 inhibitory properties. For example, ethyl 3-(8-fluoro-2-methyl-tetrahydro-pyrido[4,3-b]indol-5-yl)propionate shows anti-allergic effects in mast cell models . Structural analogs like Tubastatin A HCl (C20H22N3O2·HCl) are potent HDAC6 inhibitors with IC50 values < 15 nM .
Advanced Research Questions
Q. How can synthesis yield be optimized for scale-up without compromising purity?
- Reaction Time : Extend reflux duration (e.g., 8–10 hours) to ensure complete conversion of hydrazide intermediates .
- Purification : Use gradient column chromatography (silica gel, ethyl acetate/hexane) instead of simple crystallization to separate byproducts .
- Catalysis : Explore acid catalysts (e.g., perchloric acid in ethyl acetate) to accelerate esterification, as demonstrated in carbohydrate acetylation .
Q. How to resolve contradictions in reported biological activity data for pyridoindole derivatives?
- Dose-Response Studies : Test multiple concentrations (e.g., 1 nM–100 µM) to identify biphasic effects.
- Off-Target Profiling : Use kinase/GPCR panels to rule out non-specific interactions.
- Species-Specific Assays : Compare rodent vs. human cell lines, as anti-allergic effects in mast cells may vary .
Q. What computational methods predict this compound’s interaction with HDAC6 or other targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to HDAC6’s catalytic domain (PDB: 5EF7). Focus on the zinc-binding group (e.g., hydroxamate in analogs) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding mode retention .
- QSAR Models : Corrogate substituent effects (e.g., methyl vs. fluoro groups) on inhibitory potency .
Q. What strategies mitigate low bioavailability in preclinical studies?
- Prodrug Design : Modify the ester group to enhance membrane permeability (e.g., replace ethyl with pivaloyloxymethyl) .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release .
- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., indole oxidation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
